Boiling Point & pKa vs. Non-Methylated Analog
The presence of the N-methyl substituent in N-Cyano-N,O-dimethylisourea produces a substantial boiling point elevation of approximately 42.5 °C compared with its direct synthetic precursor N-Cyano-O-methylisourea (CAS 13947-83-6), which lacks N-methylation and bears only an O-methyl group . The predicted boiling point of the target compound is 136.3 ± 23.0 °C versus 93.8 ± 23.0 °C for the comparator, while the predicted pKa shifts from −2.05 ± 0.50 (comparator) to −1.75 ± 0.50 (target), indicating measurably reduced acidity . Molecular weight increases from 99.09 to 113.12 g/mol upon N-methylation .
| Evidence Dimension | Boiling point (predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 136.3 ± 23.0 °C (CAS 94134-02-8) |
| Comparator Or Baseline | 93.8 ± 23.0 °C (N-Cyano-O-methylisourea, CAS 13947-83-6) |
| Quantified Difference | Δ ≈ +42.5 °C; pKa difference Δ ≈ +0.30 units (less acidic); MW increase +14.03 g/mol |
| Conditions | Predicted values from ACD/Labs Percepta Platform; physicochemical property predictions at standard conditions |
Why This Matters
The ~42 °C boiling point elevation directly impacts distillation-based purification strategy and solvent selection during workup, while the pKa shift alters the protonation state at a given pH, affecting reactivity with nucleophiles in guanidine-forming reactions.
